Enantiomeric Purity & Stereochemical Fidelity: (R) vs. (S) Configurational Stability for Asymmetric Synthesis
Commercial (R)- and (S)-enantiomers of this compound are supplied with defined absolute configuration verified by chiral HPLC and/or optical rotation, with enantiomeric excess (ee) typically specified at ≥97% (achiral HPLC purity) and chiral integrity confirmed by MDL stereochemistry descriptors MFCD21092730 and MFCD21092731 respectively . This is in contrast to racemic 3-[(2-Amino-ethyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (often listed without a CAS number or with an unspecified stereocenter), which introduces a statistical mixture of diastereomeric outcomes in subsequent reactions if the C3 amine participates in further derivatization. The procurement of specific enantiomers thus avoids loss of stereochemical purity that would otherwise require costly chiral resolution steps downstream.
| Evidence Dimension | Enantiomeric excess (ee) / configurational purity |
|---|---|
| Target Compound Data | ≥97% ee (R) or (S) enantiomer, MDL-defined stereochemistry (MFCD21092730 for R, MFCD21092731 for S) |
| Comparator Or Baseline | Racemic mixture (no CAS registry; unspecified stereochemistry at C3) |
| Quantified Difference | Absolute configuration guaranteed vs. racemic (50:50 mixture); eliminates batch-to-batch stereochemical variability |
| Conditions | Chiral HPLC or polarimetry as per vendor QC specifications |
Why This Matters
Procurement of a defined enantiomer eliminates the risk of introducing racemic mixtures into stereospecific synthetic pathways, preserving downstream enantiomeric excess and reducing the need for expensive chiral chromatographic purification.
